molecular formula C20H15N3O2S B4938564 N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide

N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide

Cat. No.: B4938564
M. Wt: 361.4 g/mol
InChI Key: GCNQMEUADBOODD-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a quinoline moiety, and an acetamide group, which collectively contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide typically involves multiple steps, starting with the preparation of the thiazole and quinoline intermediates. One common method includes the condensation of 2-aminothiazole with benzaldehyde to form 4-phenyl-1,3-thiazole. This intermediate is then reacted with 8-hydroxyquinoline in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism by which N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to be due to the induction of oxidative stress in fungal cells, leading to DNA damage and cell death . The compound increases the production of reactive oxygen species (ROS), which in turn activates stress response pathways and ultimately results in cellular apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide stands out due to its unique combination of a thiazole ring and a quinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-18(12-25-17-10-4-8-15-9-5-11-21-19(15)17)23-20-22-16(13-26-20)14-6-2-1-3-7-14/h1-11,13H,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNQMEUADBOODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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